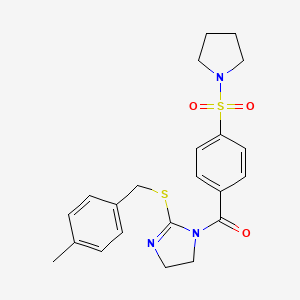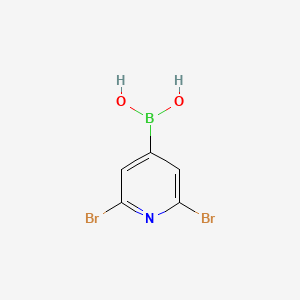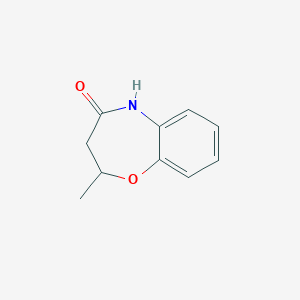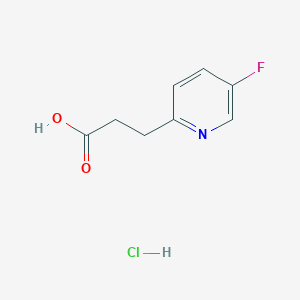
3-(5-Fluoropyridin-2-yl)propanoic acid;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The InChI code for “3-(5-Fluoropyridin-2-yl)propanoic acid;hydrochloride” is 1S/C8H9FN2O2.ClH/c9-7-5(2-1-3-11-7)4-6(10)8(12)13;/h1-3,6H,4,10H2,(H,12,13);1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
The compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the resources I found.Aplicaciones Científicas De Investigación
Synthesis and Preclinical Evaluation of Potent αvβ3 Antagonists
3-(S)-Pyrimidin-5-yl-9-(5,6,7,8-tetrahydro-[1,8]naphthyridin-2-yl)-nonanoic acid, a compound related to 3-(5-Fluoropyridin-2-yl)propanoic acid, has been identified as a potent and selective antagonist of the αvβ3 receptor. This compound demonstrated significant efficacy in an in vivo model of bone turnover, suggesting potential applications in the treatment of osteoporosis (Coleman et al., 2004).
Polymer Synthesis for Drug Fixation
A study on the synthesis of a polymer for fixing 5-fluorouracil utilized a related compound, polyether-bound 3-(5-fluorouracil-l-yl)propanoic acid. This research explored the enzymatic and non-enzymatic hydrolysis of ester bonds in polyethers, providing insights into the controlled release of drug residues (Ouchi et al., 1986).
Antitumor Activity of Amino Acid Ester Derivatives
A series of amino acid ester derivatives containing 5-fluorouracil were synthesized to evaluate their antitumor activity. One specific derivative exhibited a more inhibitory effect against liver cancer BEL-7402 than 5-FU itself, indicating the potential for developing effective cancer treatments (Xiong et al., 2009).
Fluorescence Derivatisation of Amino Acids
In a study exploring the use of 3-(Naphthalen-1-ylamino)propanoic acid for fluorescent derivatisation, the compound was coupled to various amino acids. The resulting derivatives demonstrated strong fluorescence, suggesting applications in biochemical assays and biological studies (Frade et al., 2007).
Synthesis of Novel Fluoropyridines
Research on the synthesis of 2-Chloro- and 2-Amino-5-fluoropyridines led to the isolation of novel difluoroboryl imidate. This work expands the understanding of fluoropyridine chemistry, potentially contributing to the development of new chemical compounds and materials (Hand & Baker, 1989).
Safety and Hazards
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as fluoropyridines, are often used in medicinal chemistry due to their ability to form stable bonds with various biological targets .
Mode of Action
Without specific information, it’s challenging to determine the exact mode of action of “3-(5-Fluoropyridin-2-yl)propanoic acid;hydrochloride”. Fluoropyridines generally interact with their targets through the formation of stable covalent bonds .
Biochemical Pathways
Fluoropyridines and other fluorinated compounds are known to affect a wide range of biochemical pathways due to their broad reactivity .
Pharmacokinetics
Fluorinated compounds are often used in drug design to improve pharmacokinetic properties, such as metabolic stability and bioavailability .
Result of Action
Fluorinated compounds can have a wide range of effects depending on their specific targets and mode of action .
Action Environment
The stability and reactivity of fluorinated compounds can be influenced by factors such as ph, temperature, and the presence of other reactive species .
Propiedades
IUPAC Name |
3-(5-fluoropyridin-2-yl)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2.ClH/c9-6-1-2-7(10-5-6)3-4-8(11)12;/h1-2,5H,3-4H2,(H,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZZIDHJYUBMMNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1F)CCC(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2642026.png)
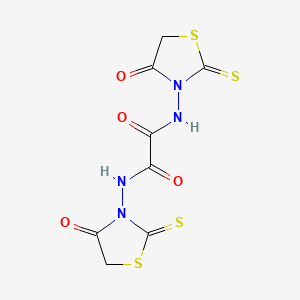
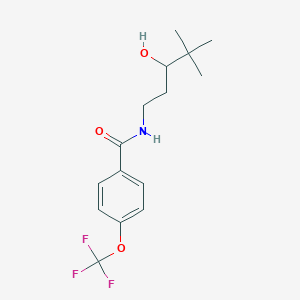
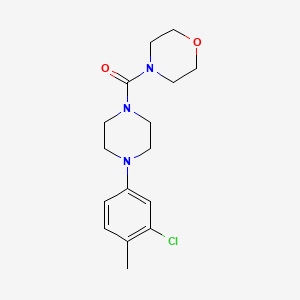

![2,7-Bis(3,4-dimethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2642032.png)
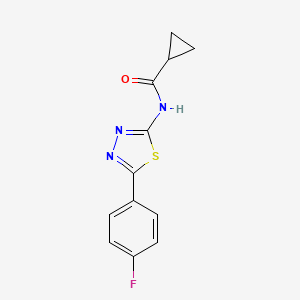
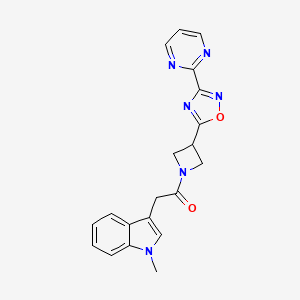
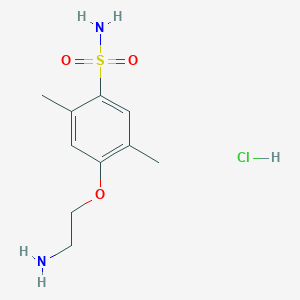
![N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-ethoxynaphthalene-1-sulfonamide](/img/structure/B2642042.png)
